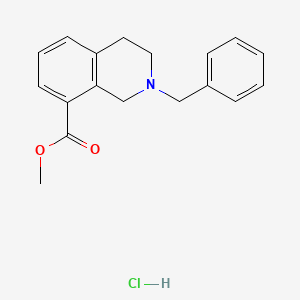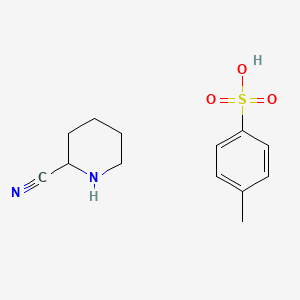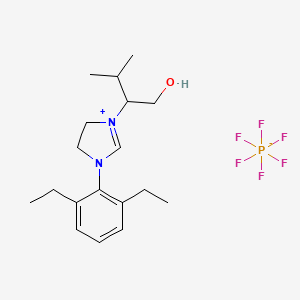
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Diethylphenyl Group: The diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using diethylbenzene and an appropriate alkylating agent.
Addition of the Hydroxy-Methylbutan-2-yl Side Chain: This step involves the reaction of the imidazole derivative with a suitable alcohol or alkyl halide to introduce the hydroxy-methylbutan-2-yl side chain.
Formation of the Hexafluorophosphate Salt: The final step involves the reaction of the imidazolium compound with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: Imidazolium salts are often used as catalysts in organic synthesis, particularly in ionic liquid form.
Material Science: These compounds can be used in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology
Antimicrobial Agents: Some imidazolium salts exhibit antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: These compounds may act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Therapeutics: Imidazolium salts have been explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Electrolytes: These compounds can be used as electrolytes in batteries and fuel cells.
Solvents: Imidazolium-based ionic liquids are used as solvents in various industrial processes due to their unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium salt with similar applications in catalysis and material science.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various chemical processes.
1-Hexyl-3-methylimidazolium chloride: Used in the development of advanced materials and as a solvent in industrial applications.
Uniqueness
The uniqueness of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) lies in its specific structural features, such as the diethylphenyl group and the hydroxy-methylbutan-2-yl side chain
Properties
Molecular Formula |
C18H29F6N2OP |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3-methylbutan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H29N2O.F6P/c1-5-15-8-7-9-16(6-2)18(15)20-11-10-19(13-20)17(12-21)14(3)4;1-7(2,3,4,5)6/h7-9,13-14,17,21H,5-6,10-12H2,1-4H3;/q+1;-1 |
InChI Key |
JZXZTICJFRGPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)C(CO)C(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


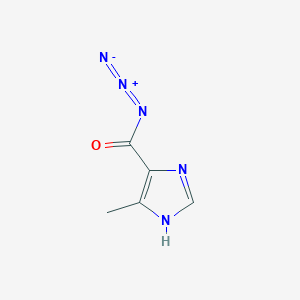
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
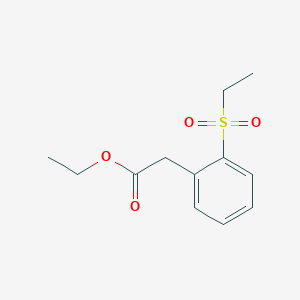
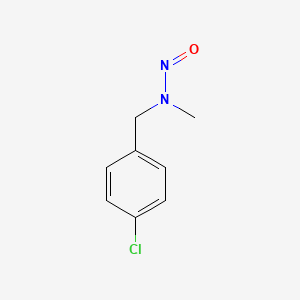
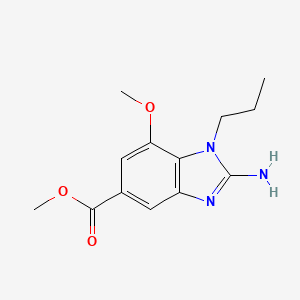
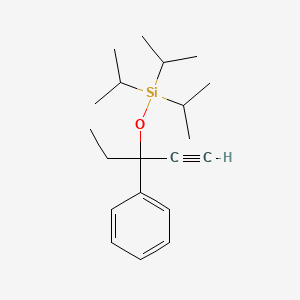
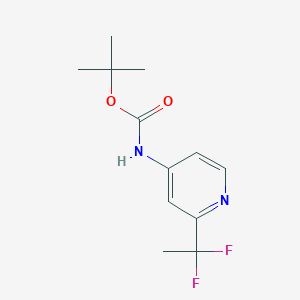
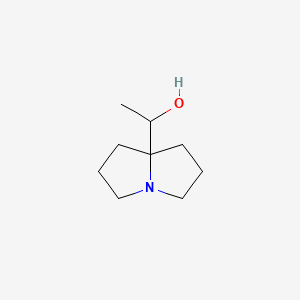
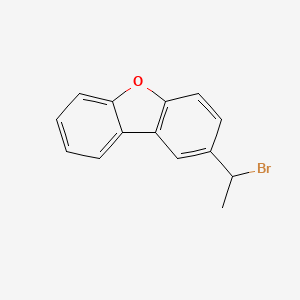
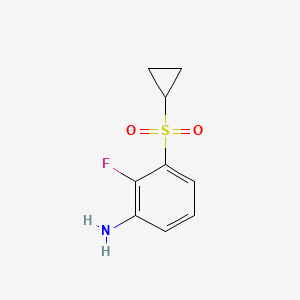
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)

